N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(3-aminopropyl)-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S/c11-10(12,13)8-4-1-2-5-9(8)18(16,17)15-7-3-6-14/h1-2,4-5,15H,3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTCMCDMVMBRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-(Trifluoromethyl)benzenesulfonyl Chloride
Starting Material:
2-(Trifluoromethyl)benzenesulfonic acid or its derivatives.Procedure:
The sulfonic acid is reacted with thionyl chloride (SOCl₂) under reflux conditions to produce the corresponding sulfonyl chloride.C₆H₄(CF₃)-SO₃H + SOCl₂ → C₆H₄(CF₃)-SO₂Cl + SO₂ + HCl- Reaction Conditions:
Reflux at 70-80°C for 4-6 hours, with excess SOCl₂ to ensure complete conversion.
Step 2: Nucleophilic Substitution with 3-Aminopropanol
- Reaction:
The sulfonyl chloride reacts with 3-aminopropanol to form the sulfonamide.C₆H₄(CF₃)-SO₂Cl + H₂N–(CH₂)₃–OH → C₆H₄(CF₃)-SO₂–NH–(CH₂)₃–OH - Conditions:
Conducted in an inert solvent like dichloromethane at 0°C to room temperature, with a base such as triethylamine to neutralize HCl formed.
Step 3: Conversion of Hydroxyl to Amine
Method:
The terminal hydroxyl group can be converted to an amine via reductive amination or substitution with ammonia under suitable conditions.Reductive Amination:
React the intermediate with ammonia in the presence of a reducing agent like sodium cyanoborohydride, converting the terminal alcohol into an amine.Alternatively:
Activation of the hydroxyl (e.g., mesylation) followed by nucleophilic substitution with ammonia.
Multi-step Synthesis via Nucleophilic Aromatic Substitution and Functional Group Interconversions
Overview:
This method builds the aromatic core with trifluoromethyl substitution, then introduces the aminoalkyl chain via nucleophilic substitution.
Step 1: Halogenation of 2-(Trifluoromethyl)benzene
- Procedure:
Electrophilic halogenation (e.g., chlorination) of the aromatic ring using chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions to introduce a suitable leaving group.
Step 2: Nitration and Reduction
Nitration:
The aromatic ring undergoes nitration to introduce a nitro group ortho or para to the trifluoromethyl group, using a mixture of nitric acid and sulfuric acid at low temperatures (0-25°C).Reduction:
The nitro group is reduced to an amine via catalytic hydrogenation (e.g., Pd/C under H₂) or chemical reduction with tin chloride (SnCl₂).
Step 3: Sulfonamide Formation
- Reaction:
The amino group reacts with a sulfonyl chloride derivative of 3-aminopropanol, forming the sulfonamide linkage.
Step 4: Functionalization of the Aminopropyl Chain
- Method:
The terminal hydroxyl is converted to an amine via reductive amination or nucleophilic substitution, as described previously.
Patent-Based Methodology (US5449831A) Adapted for the Compound
The patent US5449831A describes a process for preparing benzotrifluoride derivatives with high yields, involving nitration, reduction, and sulfonamide formation steps, which can be adapted for this compound:
- Initial nitration of the aromatic ring at controlled temperatures (0-80°C) to introduce nitro groups, avoiding poly-nitration.
- Reduction of nitro groups to amines using catalytic hydrogenation.
- Sulfonamide formation by reacting the amino group with a sulfonyl chloride derived from 3-aminopropanol.
This process emphasizes careful temperature control and purification steps such as recrystallization or distillation to isolate the desired compound.
Data Table: Summary of Preparation Methods
Research Findings and Considerations
Temperature Control:
As per patent data, maintaining reaction temperatures between 0°C and 80°C is crucial to avoid undesired poly-nitration or side reactions.Purification Techniques:
Recrystallization, distillation, and chromatography are essential for isolating high-purity intermediates and final products.Yield Optimization:
Use of excess reagents and inert atmospheres enhances yields, especially during nitration and sulfonamide formation.Safety Precautions: Handling of reagents like thionyl chloride, nitrating acids, and chlorosulfonic acid requires appropriate safety measures due to their corrosive and toxic nature.
Chemical Reactions Analysis
2.2. Reactivity and Functionalization
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide exhibits notable reactivity due to its functional groups:
-
Electrophilic Aromatic Substitution : The trifluoromethyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at the ortho or para positions relative to the sulfonamide group.
-
Nucleophilic Substitution : The sulfonamide nitrogen can participate in nucleophilic substitution reactions, where it can react with various electrophiles to form new compounds.
2.3. Decomposition and Stability
The stability of this compound under different conditions is crucial for its application:
-
Thermal Stability : Studies have shown that the compound remains stable at elevated temperatures, although prolonged exposure may lead to decomposition.
-
Hydrolysis : The compound is susceptible to hydrolysis in aqueous environments, which can lead to the release of the amine component and the corresponding sulfonic acid.
3.1. Reaction Yields and Conditions
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Sulfonation | Amine + Sulfonyl Chloride | 80 | |
| N-Alkylation | Alkyl Halide + Base | 75 | |
| Electrophilic Substitution | Trifluoromethyl Group | 65 |
3.2. Biological Activity
Research has indicated that this compound exhibits promising biological activity:
| Biological Activity | Assay Type | IC50 (µM) | References |
|---|---|---|---|
| Anticancer Activity | Cell Line Assay | 10 | |
| Anti-inflammatory Effects | NO Production Inhibition | 50 |
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
One of the primary applications of N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide is its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures exhibit significant inhibition of nitric oxide (NO) production in macrophages, which is crucial for managing inflammatory responses. For instance, several derivatives were tested for their ability to inhibit NO release in LPS-induced RAW 264.7 macrophages, showing promising results in reducing inflammation markers such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) expression .
Table 1: Inhibition of NO and PGE2 Production by Related Compounds
| Compound | NO Inhibition (%) | PGE2 Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Compound 1b | 68.66 | 62.76 | 4.68 |
| Compound 1d | 61.28 | 59.09 | 4.72 |
| Compound 1g | 60.80 | - | 4.87 |
The above table summarizes the effectiveness of various compounds structurally related to this compound in inhibiting inflammatory mediators.
Environmental Applications
Pesticide Risk Assessment
In environmental science, this compound has been investigated for its degradation products during pesticide risk assessments. The compound is noted for its stability under various hydrolysis conditions but can degrade into less harmful substances under specific environmental conditions . Understanding these degradation pathways is vital for evaluating the ecological impact of pesticides containing this compound.
Materials Science
Synthesis of Functional Materials
This compound can serve as a building block for synthesizing new materials with enhanced properties, including thermal stability and chemical resistance. Its incorporation into polymer matrices has been studied to improve material characteristics, making it suitable for applications in coatings and adhesives .
Case Study: Polymer Composites
A recent study demonstrated that incorporating sulfonamide compounds into polymer blends resulted in improved mechanical properties and thermal stability compared to traditional polymers. The findings suggest that such modifications could lead to the development of advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can form hydrogen bonds with the target protein, increasing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Substituent Effects and Functional Implications
Trifluoromethyl (-CF₃) vs. methyl (-CH₃): The -CF₃ group increases lipophilicity and resistance to oxidative metabolism compared to -CH₃, which may improve bioavailability in hydrophobic environments.
Halogenation and Electronic Effects: Fluorine in 3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide enhances electronegativity and hydrogen-bond acceptor strength, while trifluoromethyl in the target compound amplifies these effects, creating stronger dipole interactions with target proteins.
Biological Activity
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and findings.
1. Chemical Structure and Synthesis
This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring with a trifluoromethyl substituent. The synthesis typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 3-aminopropylamine under controlled conditions to yield the desired sulfonamide derivative.
2.1 Anti-inflammatory Activity
Several studies have indicated that sulfonamides can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of inducible nitric oxide synthase (iNOS) is a key mechanism through which these compounds exert their anti-inflammatory effects.
Table 1: Inhibition of Nitric Oxide Production
| Compound | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| This compound | TBD | TBD |
| Compound 1b | 4.68 | 68.66 |
| Compound 1d | 4.72 | 61.28 |
| Compound 1g | 4.87 | 60.80 |
Note: TBD indicates data not yet determined in current studies.
2.2 Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. Research has demonstrated that derivatives of this class can show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Table 2: Antibacterial Activity Against Common Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | TBD |
| Compound A | E. coli | <40 |
| Compound B | B. subtilis | <40 |
2.3 Anticancer Properties
Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, such as glioblastoma multiforme (GBM). The mechanism often involves induction of apoptosis and modulation of cell cycle progression.
Case Study: Anticancer Activity in GBM Cells
In a study assessing the cytotoxic effects on U87 glioblastoma cells, certain sulfonamide derivatives exhibited significant growth inhibition:
- Compound AL106 : 78% inhibition at 100 µM.
- Control Drug (Cisplatin) : 90% inhibition at similar concentrations.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as iNOS and COX-2, leading to reduced inflammation.
- Antimicrobial Action : By inhibiting folate synthesis pathways in bacteria, these compounds effectively reduce bacterial growth.
- Induction of Apoptosis : In cancer cells, sulfonamides may trigger apoptotic pathways, contributing to their anticancer effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting a sulfonyl chloride derivative with 3-aminopropylamine under basic conditions (e.g., triethylamine in anhydrous THF). Key intermediates, such as 2-(trifluoromethyl)benzenesulfonyl chloride, are characterized using H/C NMR and HPLC to confirm purity (>95%) . Post-synthesis, the final product is validated via high-resolution mass spectrometry (HRMS) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this sulfonamide?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the trifluoromethyl group (δ ~110-120 ppm for F coupling) and the aminopropyl chain (δ 1.6–2.8 ppm for methylene protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors degradation products .
- FT-IR : Sulfonamide S=O stretching vibrations appear at 1320–1350 cm and 1140–1160 cm .
Q. What are the primary biological targets or mechanisms investigated for this compound?
- Methodological Answer : Preliminary studies focus on kinase inhibition (e.g., EGFR, VEGFR) due to structural similarities to known sulfonamide-based inhibitors. Assays include enzyme-linked immunosorbent assays (ELISAs) and cell viability tests (MTT assays) in cancer cell lines (e.g., MCF-7, HepG2) . Antimicrobial activity is evaluated via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers optimize synthesis yield under varying reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like temperature (60–100°C), solvent polarity (THF vs. DMF), and stoichiometry (1:1 to 1:1.2 sulfonyl chloride:amine). Central composite designs (CCD) identify critical factors affecting yield .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts to accelerate sulfonamide bond formation .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on target binding using molecular docking (AutoDock Vina) .
- Assay Standardization : Validate protocols via positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
- Purity Verification : Use LC-MS to rule out impurities (>99% purity required for IC reliability) .
Q. What strategies mitigate solubility challenges in pharmacological studies?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts by treating the free base with HCl in ethanol to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (10–20% v/v) for in vivo formulations .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated aminopropyl chain) to improve bioavailability .
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via UPLC-MS over 24–72 hours .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–6 hours) and quantify parent compound loss using LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
